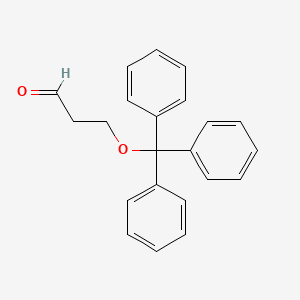

3-Trityloxypropanal

Descripción

3-Trityloxypropanal is an organoaldehyde characterized by a trityl (triphenylmethyl) group attached to the oxygen atom of a propanal backbone. The trityl group imparts significant steric bulk and hydrophobicity, making the compound valuable in organic synthesis as a protecting group for aldehydes and in pharmaceutical intermediates where controlled reactivity is essential . Its molecular formula is $ \text{C}{22}\text{H}{20}\text{O} $, with a molecular weight of 300.40 g/mol. The compound’s stability in nonpolar solvents and resistance to nucleophilic attack under mild conditions are key features derived from the trityl moiety .

Propiedades

Número CAS |

67057-68-5 |

|---|---|

Fórmula molecular |

C22H20O2 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

3-trityloxypropanal |

InChI |

InChI=1S/C22H20O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |

Clave InChI |

YVXPHNPHJLDVBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-(Trifluoromethylphenyl)propanal Derivatives

Examples :

- 3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)

- 3-(3-Trifluoromethylphenyl)propanal

Key Differences :

- The trifluoromethyl group in 3-(Trifluoromethylphenyl)propanal increases electrophilicity, making it more reactive toward nucleophiles compared to the sterically hindered 3-Trityloxypropanal.

- The smaller molecular size of 3-(Trifluoromethylphenyl)propanal improves solubility in polar aprotic solvents, whereas 3-Trityloxypropanal is predominantly soluble in nonpolar solvents .

3-Hydroxypropanal (Reuterin)

Key Differences :

- The hydroxyl group in 3-Hydroxypropanal enables rapid tautomerization to its enol form, unlike the stable aldehyde in 3-Trityloxypropanal.

- 3-Hydroxypropanal’s small size and polarity allow for broad biological activity (e.g., reuterin’s role as an antimicrobial), whereas 3-Trityloxypropanal is primarily used in controlled synthetic reactions .

Silyl-Containing Propanals

Examples :

- 3-(Trimethylsilyl)propanoic Acid

- 3-(Trimethoxysilyl)propyl Acetate

Key Differences :

- Silyl groups in these analogs improve thermal stability and adhesion properties, unlike the trityl group, which focuses on steric protection.

- The carboxylic acid functionality in 3-(Trimethylsilyl)propanoic acid introduces acidity absent in 3-Trityloxypropanal .

Aromatic-Substituted Propanals

Examples :

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from )

- Trihexyphenidyl Related Compound A (3-Piperidinopropiophenone hydrochloride)

Key Differences :

- The ketone and piperidine groups in Trihexyphenidyl analogs enable receptor-binding activity, contrasting with 3-Trityloxypropanal’s inertness in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.